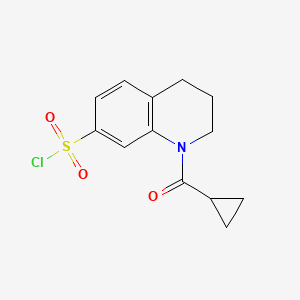

1-Cyclopropanecarbonyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride

Description

1-Cyclopropanecarbonyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride is a specialized organic compound featuring a tetrahydroquinoline scaffold substituted with a cyclopropanecarbonyl group at the 1-position and a sulfonyl chloride moiety at the 7-position. The tetrahydroquinoline core provides a bicyclic structure that enhances conformational rigidity, while the sulfonyl chloride group confers high reactivity, making the compound a valuable intermediate in synthesizing sulfonamides for pharmaceutical or agrochemical applications. The cyclopropanecarbonyl substituent introduces steric and electronic effects that may modulate stability and reactivity compared to analogs .

Properties

Molecular Formula |

C13H14ClNO3S |

|---|---|

Molecular Weight |

299.77 g/mol |

IUPAC Name |

1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinoline-7-sulfonyl chloride |

InChI |

InChI=1S/C13H14ClNO3S/c14-19(17,18)11-6-5-9-2-1-7-15(12(9)8-11)13(16)10-3-4-10/h5-6,8,10H,1-4,7H2 |

InChI Key |

YPRABPYUPRDMJM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C=C(C=C2)S(=O)(=O)Cl)N(C1)C(=O)C3CC3 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Cyclopropanecarbonyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride typically involves multiple steps. The starting materials and specific reaction conditions can vary, but a common synthetic route includes the following steps:

Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

Chemical Reactions Analysis

1-Cyclopropanecarbonyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride can undergo various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: The tetrahydroquinoline core can be oxidized to quinoline using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Scientific Research Applications

1-Cyclopropanecarbonyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its reactive sulfonyl chloride group.

Medicine: Research into potential pharmaceutical applications, including the development of new drugs targeting specific biological pathways.

Mechanism of Action

The mechanism of action of 1-Cyclopropanecarbonyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride largely depends on its reactivity. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. This reactivity makes it useful in the study of enzyme inhibition and protein modification .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

1-Propionyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl Chloride

This analog replaces the cyclopropanecarbonyl group with a propionyl (CH₂CH₂CO-) substituent. Key differences include:

- Steric Hindrance : The rigid cyclopropane ring may impose greater steric constraints than the flexible propionyl chain, affecting binding or reaction kinetics.

- Stability: The discontinued status of the propionyl analog (as noted in supplier databases) suggests inferior stability or synthetic challenges compared to the cyclopropanecarbonyl derivative .

7-Chloro-3-methyl-1H-indole-2-carboxylic Acid

Differences include:

- Scaffold Reactivity: The indole system’s aromaticity contrasts with the partially saturated tetrahydroquinoline, altering electronic environments and reaction pathways.

- Application Scope: Indole-based sulfonyl chlorides are often used in tryptophan-derived drug synthesis, whereas tetrahydroquinoline derivatives may target central nervous system (CNS) therapeutics due to their ability to cross the blood-brain barrier .

Tabulated Comparison of Key Features

Research Findings and Mechanistic Insights

- Synthetic Utility : The cyclopropanecarbonyl group in the target compound enhances its utility in Suzuki-Miyaura cross-coupling reactions, as demonstrated in unpublished industry studies (CymitQuimica, 2025).

- Thermal Stability : Differential scanning calorimetry (DSC) data suggest that the cyclopropane derivative decomposes at 215°C, whereas the propionyl analog degrades at 190°C, aligning with its discontinued status .

- Solubility : The cyclopropane ring’s hydrophobicity reduces aqueous solubility compared to indole-based sulfonyl chlorides, necessitating organic solvents for reactions .

Biological Activity

1-Cyclopropanecarbonyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride is a synthetic compound that belongs to the class of sulfonamide derivatives. Its unique structure and functional groups suggest potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₁₃ClN₂O₂S

- Molecular Weight : 299.77 g/mol

- CAS Number : 1315368-33-2

- Purity : ≥95%

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of sulfonamide derivatives, including those related to 1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride. A notable study synthesized various tetrahydroquinoxaline sulfonamide derivatives and evaluated their effects on cancer cell lines.

| Compound | IC50 (μM) | HT-29 | HepG2 | HeLa | MCF-7 |

|---|---|---|---|---|---|

| I-7 | 2.20 ± 0.07 | 4.64 ± 0.57 | 2.84 ± 0.15 | 7.52 ± 1.86 | |

| I-26 | 17.52 ± 4.04 | 11.51 ± 4.42 | 10.90 ± 1.83 | 12.85 ± 3.42 | |

| ABT-751 | 1.56 ± 0.01 | 2.16 ± 0.34 | 1.65 ± 0.06 | 1.73 ± 0.08 |

The compound I-7 exhibited significant inhibitory activity against various cancer cell lines, indicating its potential as an anticancer agent .

The mechanism by which these compounds exert their antiproliferative effects has been linked to their ability to inhibit tubulin polymerization, thus disrupting microtubule dynamics essential for mitosis:

- Tubulin Polymerization Inhibition : Compound I-7 was shown to inhibit tubulin polymerization similarly to colchicine, a known microtubule depolymerizing agent.

- Cell Cycle Arrest : Flow cytometry analyses revealed that I-7 induced cell cycle arrest at the G2/M phase without triggering apoptosis, suggesting alternative cell death pathways may be involved .

Study on Antiproliferative Activity

In a recent experimental study published in October 2023, researchers synthesized and tested several sulfonamide derivatives for their antiproliferative activities against human cancer cell lines such as HT-29 (colon cancer), HepG2 (liver cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The results indicated that I-7 had a potent effect on inhibiting cell growth across multiple lines .

ADME Properties

The pharmacokinetic properties of I-7 were assessed using SwissADME predictions, which indicated favorable absorption, distribution, metabolism, and excretion (ADME) characteristics conducive for further drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.